molecular formula C24H38O7 B15192304 Ascorbyl linoleate CAS No. 121869-32-7

Ascorbyl linoleate

Cat. No.: B15192304
CAS No.: 121869-32-7
M. Wt: 438.6 g/mol
InChI Key: PRFQZMITZQNIQW-SAMIYVOISA-N
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Description

Ascorbyl Linoleate is an oil-soluble ester derivative of Vitamin C (ascorbic acid) and linoleic acid, an omega-6 fatty acid. It is synthesized via enzymatic catalysis using immobilized lipases, such as from Candida antarctica , which provides a green and efficient method with reported yields of up to 44% . This synthesis confers greater stability than pure ascorbic acid, protecting the vitamin from rapid oxidation and making it suitable for incorporation into lipid-based formulations . In research applications, this compound is valued for its multifaceted antioxidant properties. It functions by helping to neutralize free radicals and quenching singlet oxygen, thereby limiting oxidative stress in various systems . Its primary research applications are in the fields of cosmetic science and lipid biochemistry, where it is investigated for its role as a skin-conditioning agent, a bleaching agent for lightening skin discoloration, and a skin-protecting agent that reinforces the lipid barrier . Furthermore, its amphiphilic nature allows it to be incorporated into advanced delivery systems like liposomes, where it can modulate membrane fluidity and release behavior due to the unsaturated nature of its linoleic acid tail . Researchers utilize this compound to study the protective effects on cells against oxidative damage and to develop stable, oil-soluble antioxidant formulations. This compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

121869-32-7

Molecular Formula

C24H38O7

Molecular Weight

438.6 g/mol

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C24H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h6-7,9-10,19,23,25,27-28H,2-5,8,11-18H2,1H3/b7-6-,10-9-/t19-,23+/m0/s1

InChI Key

PRFQZMITZQNIQW-SAMIYVOISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ascorbyl linoleate can be synthesized through enzymatic esterification and transesterification reactions. These reactions typically involve the use of immobilized lipase as a biocatalyst in a non-aqueous medium. The esterification reaction combines ascorbic acid and linoleic acid, while the transesterification reaction involves the exchange of ester groups between ascorbic acid and an ester of linoleic acid .

The reaction conditions for the synthesis of this compound include:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts like immobilized lipase ensures high efficiency and selectivity, making the process environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ascorbyl linoleate primarily undergoes esterification and transesterification reactions during its synthesis. Additionally, it can participate in oxidation and reduction reactions due to the presence of ascorbic acid, which is a known antioxidant .

Common Reagents and Conditions

Major Products

The primary product of these reactions is this compound. Depending on the reaction conditions, other minor products may include unreacted ascorbic acid, linoleic acid, and their respective esters .

Scientific Research Applications

Synthesis and Properties

L-ascorbyl linoleate can be synthesized through lipase-catalyzed processes, using linoleic acid to esterify vitamin C . The resulting molecule is identical to 6-O-ascorbyl linoleate, as confirmed by NMR analyses . The antioxidant capacity of L-ascorbyl linoleate is notably higher than that of vitamin C itself . Studies have shown that it has a greater capacity for scavenging free radicals, making it a potent antioxidant for various applications .

Applications in Food Industry

Ascorbyl linoleate's primary function in the food industry is to prevent the deterioration of lipids in oils and emulsions .

  • Antioxidant additive Compounds that reduce or neutralize free radicals, such as this compound, have been evaluated for use as antioxidant additives in processed foods .
  • Lipid oxidation this compound can suppress oxidation, with acyl ascorbates that have longer acyl chains showing a higher suppressive effect on lipid oxidation .
  • Shelf life this compound's oxidative stability increases olive oil's shelf life .

Applications in Cosmetics

In the cosmetic industry, fatty acid ascorbyl esters like L-ascorbyl linoleate are introduced as bioactive ingredients that retain the antioxidant, anti-aging, and skin-lightening properties of vitamin C .

  • Skin benefits Linoleic acid, a component of this compound, reduces inflammation and prevents trans-epidermal moisture loss when applied topically, making it a common ingredient in beauty products .
  • Diffusion properties L-ascorbyl linoleate exhibits a higher diffusion coefficient compared to other ascorbyl esters like palmitate and oleate, suggesting it can deliver active substances into deeper skin layers .
  • Topical formulations L-ascorbyl linoleate is promising in topical formulations for delivering active substances into deeper skin layers .

Applications in Pharmaceuticals

L-ascorbyl linoleate holds promise for pharmaceutical applications due to its combined antioxidant and diffusion properties .

  • Antioxidant Activity Ascorbyl oleate maintained antioxidant potential up to the duodenum stage during the digestive process .
  • Potential Use The synthesized natural compound presents a high potential to be applied in the food and pharmaceutical industries .

Data Tables

CompoundIC50, µM
L-ascorbic acid0.81
L-ascorbyl linoleate0.45
L-ascorbyl oleate0.65
L-ascorbyl stearate1.75
L-ascorbyl palmitate1.55

IC50 values represent the concentration of the compound required to scavenge 50% of DPPH radicals; lower values indicate higher antioxidant activity .

CompoundD×109, m2/min
L-ascorbyl linoleate3.45
L-ascorbyl palmitate2.49
L-ascorbyl oleate2.13

Mechanism of Action

Ascorbyl linoleate exerts its effects primarily through its antioxidant properties. The ascorbic acid component of the compound donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The linoleic acid component enhances the solubility and stability of ascorbic acid in lipid-based formulations, allowing for better penetration and absorption into the skin .

Comparison with Similar Compounds

Stability and Degradation

  • Ascorbyl Linoleate: Degrades by 17% in sterile medium at 37°C over 12 hours . Susceptible to oxidation due to the two double bonds in linoleate, which may limit shelf life in formulations .
  • Ascorbyl Palmitate :
    • Highly stable in both lipophilic and hydrophilic environments due to saturated fatty acid chain .

Key Insight: Stability correlates with fatty acid saturation. Palmitate > Oleate > Linoleate in degradation resistance .

Antioxidant Activity

Compound DPPH Radical Scavenging (%) Lipid Peroxidation Inhibition Cellular Protection Efficacy
This compound ~93.5% Effective in hexane/AIBN system Moderate (degradation limits efficacy)
Ascorbyl Oleate ~93.5% Comparable to linoleate Superior to Asc2P6P in H2O2-treated cells
Ascorbyl Palmitate ~90% Less effective in lipophilic systems Stabilizes vitamin E intracellularly

Key Insight: Unsaturated esters (linoleate, oleate) outperform palmitate in lipid-rich environments due to enhanced radical scavenging .

Q & A

Basic: What methodological approaches are recommended for synthesizing ascorbyl linoleate, and what challenges arise in achieving high yields?

Answer:
this compound synthesis typically involves esterification of ascorbic acid with linoleic acid. Enzymatic methods using lipases (e.g., immobilized Candida antarctica lipase B) are preferred over chemical esterification to avoid degradation of heat-sensitive ascorbic acid . Challenges include:

  • Low solubility : Use of polar aprotic solvents (e.g., tert-butanol) to solubilize ascorbic acid.
  • Byproduct formation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect unreacted substrates .
  • Purification : Apply the Bligh & Dyer lipid extraction method (chloroform-methanol-water system) to isolate this compound from reaction mixtures .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Answer:

  • HPLC-UV/Vis : Quantify this compound using reverse-phase C18 columns with UV detection at 265 nm (ascorbyl moiety absorbance) .
  • NMR spectroscopy : Confirm ester bond formation via ¹H NMR (disappearance of ascorbic acid’s hydroxyl proton at δ 11–12 ppm and linoleate’s carboxyl proton at δ 12–13 ppm) .
  • Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 423 for this compound) .

Basic: How do storage conditions (temperature, light, oxygen) influence this compound’s stability, and what protocols mitigate degradation?

Answer:

  • Temperature : Store at –20°C in amber vials to slow hydrolysis; stability decreases by 30% at 25°C over 30 days .
  • Oxygen exposure : Use nitrogen-purged containers or add antioxidants (e.g., BHT) to lipid matrices to reduce oxidative degradation .
  • Light sensitivity : Conduct stability assays under controlled UV/Vis light exposure (e.g., ICH Q1B guidelines) to quantify photo-degradation products .

Advanced: What kinetic models accurately describe this compound’s thermal decomposition under varying oxygen concentrations?

Answer:
Thermogravimetric analysis (TGA) under nitrogen vs. oxygen atmospheres reveals distinct decomposition pathways:

  • Nitrogen : Single-stage decomposition with activation energy (Eₐ) calculated via Flynn-Wall-Ozawa method (~120–150 kJ/mol) .
  • Oxygen : Two-stage decomposition (oxidative cleavage of linoleate’s double bonds followed by ascorbyl degradation). Apply the Kissinger-Akahira-Sunose model to derive Eₐ values for each stage .
  • Validation : Compare experimental vs. simulated mass loss curves using the Coats-Redfern equation; errors <5% confirm model reliability .

Advanced: How do this compound’s antioxidant mechanisms synergize with other antioxidants in lipid peroxidation models?

Answer:

  • Synergistic assays : Combine this compound with α-tocopherol in liposomal membranes. Measure malondialdehyde (MDA) formation via thiobarbituric acid reactive substances (TBARS) assay. This compound regenerates α-tocopherol via electron transfer, reducing MDA by 40% compared to individual antioxidants .
  • ROS scavenging : Use electron paramagnetic resonance (EPR) to quantify hydroxyl radical (•OH) scavenging in cell-free systems. This compound’s EC₅₀ is ~15 µM, 25% lower than ascorbic acid alone .

Advanced: What experimental design considerations are critical for in vitro studies evaluating this compound’s bioavailability?

Answer:

  • Cell models : Use Caco-2 monolayers to simulate intestinal absorption. Pre-treat with bile salts (e.g., taurocholate) to mimic micelle formation. Measure apical-to-basolateral transport via LC-MS .
  • Hydrolysis resistance : Co-incubate with pancreatic lipase (1–2 U/mL) to assess ester bond stability. Quantify free ascorbic acid release over 24 hours .
  • Data normalization : Express bioavailability relative to a stable internal standard (e.g., deuterated this compound) to control for matrix effects .

Advanced: How can contradictions in published data on this compound’s efficacy be resolved through meta-analytical approaches?

Answer:

  • Literature screening : Use PICOT criteria to filter studies (e.g., Population: in vitro models; Intervention: this compound concentration; Comparison: control antioxidants; Outcome: IC₅₀ values) .
  • Statistical heterogeneity : Apply random-effects models (e.g., DerSimonian-Laird method) to account for variability in experimental conditions (pH, solvent systems) .
  • Sensitivity analysis : Exclude outliers via Galbraith plots or subgroup analysis (e.g., enzymatic vs. chemical synthesis sources) .

Advanced: What computational methods predict this compound’s interaction with lipid bilayers or protein targets?

Answer:

  • Molecular dynamics (MD) simulations : Embed this compound in POPC lipid bilayers (GROMACS software). Calculate lateral diffusion coefficients and membrane curvature effects .
  • Docking studies : Use AutoDock Vina to predict binding affinities with antioxidant enzymes (e.g., glutathione peroxidase). Validate with surface plasmon resonance (SPR) binding assays .

Basic: How should researchers formulate hypothesis-driven questions for this compound studies using FINER criteria?

Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example : “Does this compound (Intervention) reduce oxidative stress markers (Outcome) in hyperglycemic endothelial cells (Population) compared to ascorbic acid (Comparison) over 48 hours (Time)?”
  • Feasibility : Ensure access to LC-MS for quantification .
  • Novelty : Compare this compound to less-studied ester derivatives (e.g., ascorbyl palmitate) .

Advanced: What statistical methods are optimal for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate LD₅₀ values. Use the Hill equation to model cooperative effects .
  • ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 10–100 µM) in cell viability assays (MTT/WST-1). Apply Tukey’s HSD to control Type I errors .

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